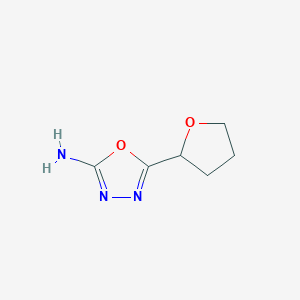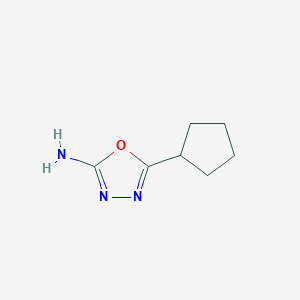
2-Chloro-5-methoxypyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methoxypyridin-3-amine (CMP) is a chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic aromatic amine, meaning it is composed of a ring of carbon and nitrogen atoms. CMP is an important intermediate in the synthesis of drugs, pesticides, and other compounds. It is also used in the synthesis of other heterocyclic compounds and has been studied for its potential use in the treatment of diseases such as cancer.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-5-methoxypyridin-3-amine involves the conversion of 2-Chloro-5-methoxypyridine to the desired product through a series of reactions.
Starting Materials
2-Chloro-5-methoxypyridine, Ammonia, Hydrogen gas, Palladium on carbon, Methanol, Sodium hydroxide, Hydrochloric acid
Reaction
Step 1: 2-Chloro-5-methoxypyridine is reacted with ammonia in the presence of hydrogen gas and palladium on carbon catalyst to form 2-Chloro-5-methoxypyridin-3-amine., Step 2: The resulting product is then dissolved in methanol and treated with sodium hydroxide to form the corresponding salt., Step 3: The salt is then acidified with hydrochloric acid to obtain the final product, 2-Chloro-5-methoxypyridin-3-amine.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methoxypyridin-3-amine is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. 2-Chloro-5-methoxypyridin-3-amine is also believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-5-methoxypyridin-3-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to have antioxidant activity, scavenging reactive oxygen species and preventing oxidative damage. 2-Chloro-5-methoxypyridin-3-amine has also been shown to have anti-cancer effects, reducing the growth of tumor cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chloro-5-methoxypyridin-3-amine in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and can be produced in large quantities. It is also a relatively stable compound, meaning it can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 2-Chloro-5-methoxypyridin-3-amine in laboratory experiments. It is a relatively toxic compound and should be handled with care. It is also not soluble in water, making it difficult to use in some experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Chloro-5-methoxypyridin-3-amine. It has been studied for its potential use in the treatment of cancer and other diseases, and further research could lead to new therapeutic applications. It could also be used in the synthesis of other heterocyclic compounds, such as quinolines, indoles, and pyridines. Additionally, 2-Chloro-5-methoxypyridin-3-amine could be used in the synthesis of drugs, pesticides, and other compounds. Finally, further research could lead to a better understanding of the biochemical and physiological effects of 2-Chloro-5-methoxypyridin-3-amine, which could lead to new therapeutic applications.
Aplicaciones Científicas De Investigación
2-Chloro-5-methoxypyridin-3-amine has been used in a variety of scientific research applications. It has been studied for its potential use in the treatment of cancer and other diseases. It has also been used in the synthesis of other heterocyclic compounds, such as quinolines, indoles, and pyridines. 2-Chloro-5-methoxypyridin-3-amine has also been used in the synthesis of drugs, pesticides, and other compounds.
Propiedades
IUPAC Name |
2-chloro-5-methoxypyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYALRSRXUGTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603442 |
Source


|
| Record name | 2-Chloro-5-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxypyridin-3-amine | |
CAS RN |
720666-45-5 |
Source


|
| Record name | 2-Chloro-5-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1357677.png)








![4-[(2-Oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1357710.png)

